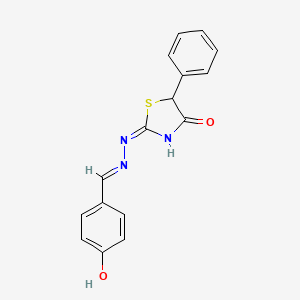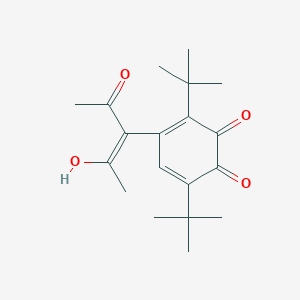![molecular formula C22H17IN2O2 B6076143 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide, also known as compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 456.2 g/mol.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in these signaling pathways, such as NF-κB, COX-2, and β-amyloid.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. The this compound has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammatory diseases. In addition, the this compound has been shown to reduce the levels of β-amyloid and tau proteins in animal models of Alzheimer's disease. Furthermore, the this compound has been shown to reduce the levels of various cancer biomarkers in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has several advantages for lab experiments. The this compound is stable and can be easily synthesized in high yield and high purity. In addition, the this compound has low toxicity, which makes it suitable for in vivo studies. However, the this compound has some limitations for lab experiments. The this compound is not water-soluble, which makes it difficult to administer to animals. Furthermore, the this compound has poor bioavailability, which limits its therapeutic potential.
Future Directions
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. One direction is to optimize the synthesis method to improve the bioavailability of the this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the this compound in animal models. Furthermore, the this compound can be studied in combination with other drugs to enhance its therapeutic potential. Finally, the this compound can be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The this compound has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has a well-defined synthesis method and has several advantages for lab experiments. However, the this compound has some limitations for lab experiments, and further studies are needed to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)aniline in the presence of a palladium catalyst. The resulting this compound is then reacted with N-phenylisocyanate to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the this compound.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The this compound has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, the this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVWMGPKMLSKP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)